
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as BMT-1, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is a sulfonamide derivative that has been shown to have significant biological activity, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on cells. In addition to its anti-cancer activity, N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory properties and to inhibit the growth of certain types of bacteria. These effects make N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide a potentially useful compound for a variety of applications in the fields of medicine and biotechnology.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide is its potent biological activity, which makes it a promising candidate for further research. However, there are also some limitations to working with this compound. For example, it can be difficult to obtain high-quality samples of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, and the synthesis process can be time-consuming and complex.
Future Directions
There are many potential future directions for research on N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide. One promising area of investigation is the development of new cancer therapies based on this compound. Additionally, N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide may have applications in the development of new anti-inflammatory drugs or antibiotics. Further research is needed to fully understand the potential of this compound and to explore its many possible applications in the fields of medicine and biotechnology.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide can be accomplished through a multi-step process that involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 2,4,6-trimethylphenol. This reaction results in the formation of the desired product, N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, which can be purified through various methods to obtain a high-quality sample for further research.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has significant anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-10-7-12(3)16(13(4)8-10)21(19,20)18-15-6-5-14(17)9-11(15)2/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMKSSLXOGCJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)

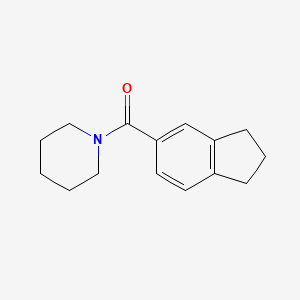
![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)

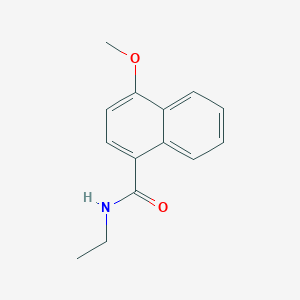
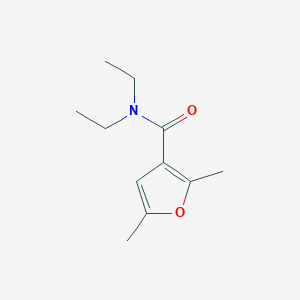
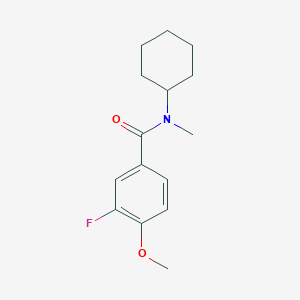
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)
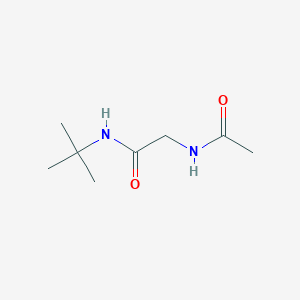

![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)